molecular formula C9H8ClN3S B13287581 3-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

3-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

Cat. No.: B13287581
M. Wt: 225.70 g/mol
InChI Key: DCFXUJDDGINZIH-UHFFFAOYSA-N
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Description

3-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is an organic compound with the molecular formula C9H8ClN3S. This compound is characterized by the presence of a chloro group, a thiadiazole ring, and an aniline moiety. It is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the reaction of 3-chloroaniline with 4-chloromethyl-1,2,3-thiadiazole. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or other reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of essential bacterial enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

3-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can be compared with other similar compounds such as:

    4-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline: Similar structure but with a different position of the chloro group.

    3-chloro-N-(1,2,3-thiadiazol-5-ylmethyl)aniline: Similar structure but with a different position of the thiadiazole ring.

    N-(1,2,3-thiadiazol-4-ylmethyl)aniline: Lacks the chloro group, which may affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H8ClN3S

Molecular Weight

225.70 g/mol

IUPAC Name

3-chloro-N-(thiadiazol-4-ylmethyl)aniline

InChI

InChI=1S/C9H8ClN3S/c10-7-2-1-3-8(4-7)11-5-9-6-14-13-12-9/h1-4,6,11H,5H2

InChI Key

DCFXUJDDGINZIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NCC2=CSN=N2

Origin of Product

United States

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